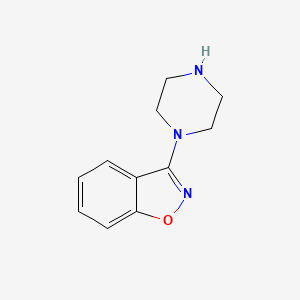

3-Piperazin-1-YL-1,2-benzisoxazole

Description

BenchChem offers high-quality 3-Piperazin-1-YL-1,2-benzisoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Piperazin-1-YL-1,2-benzisoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-piperazin-1-yl-1,2-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-2-4-10-9(3-1)11(13-15-10)14-7-5-12-6-8-14/h1-4,12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDFQBFVFCPABKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NOC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80530597 | |

| Record name | 3-(Piperazin-1-yl)-1,2-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80530597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87691-89-2 | |

| Record name | 3-(Piperazin-1-yl)-1,2-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80530597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Piperazin-1-yl)-1,2-benzisoxazole

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-(piperazin-1-yl)-1,2-benzisoxazole, a pivotal intermediate in the development of numerous pharmaceuticals. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the core synthetic strategies, mechanistic underpinnings, and practical laboratory considerations. The primary focus is on the prevalent and industrially relevant method involving the nucleophilic substitution of a 3-halo-1,2-benzisoxazole precursor with piperazine. Alternative synthetic routes for the construction of the benzisoxazole core are also explored to offer a broader perspective on the available methodologies. This guide integrates detailed experimental protocols, mechanistic insights, comparative data, and safety information to serve as a valuable resource for the synthesis of this important heterocyclic compound.

Introduction: The Significance of the 1,2-Benzisoxazole Scaffold

The 1,2-benzisoxazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of a wide array of therapeutic agents.[1] Derivatives of this ring system are known to exhibit significant pharmacological activities, including antipsychotic, anticonvulsant, analgesic, and antimicrobial properties.[1] Notably, several atypical antipsychotic drugs, such as risperidone, iloperidone, and paliperidone, feature the 1,2-benzisoxazole nucleus, highlighting its importance in the treatment of central nervous system disorders.[1]

The introduction of a piperazine ring at the 3-position of the benzisoxazole core is a common strategy in drug design to modulate physiochemical properties and target engagement. 3-(Piperazin-1-yl)-1,2-benzisoxazole, therefore, stands as a critical building block for the synthesis of these and other novel drug candidates. This guide will elucidate the primary synthetic routes to this valuable intermediate, with an emphasis on practical application and mechanistic understanding.

The Dominant Synthetic Pathway: A Two-Stage Approach

The most widely adopted and scalable synthesis of 3-(piperazin-1-yl)-1,2-benzisoxazole is a two-stage process. This pathway begins with the formation of a reactive 3-chloro-1,2-benzisoxazole intermediate, which is subsequently coupled with piperazine via a nucleophilic aromatic substitution reaction.

Stage 1: Synthesis of 3-Chloro-1,2-benzisoxazole

The formation of the 1,2-benzisoxazole ring and the installation of a leaving group at the 3-position are the critical steps in this stage. The most common method involves the cyclization of an o-hydroxy ketoxime.

The reaction proceeds through the conversion of the oxime's hydroxyl group into a good leaving group, followed by an intramolecular nucleophilic attack by the phenolic oxygen. When using a reagent like thionyl chloride (SOCl₂), the oxime hydroxyl group is converted into a chlorosulfite intermediate. The lone pair on the phenolic oxygen then attacks the imine carbon, leading to cyclization and elimination to form the benzisoxazole ring.

This protocol is adapted from a general procedure for the synthesis of 3-chloromethyl-1,2-benzisoxazole derivatives.

Materials:

-

Appropriate o-hydroxy ketoxime (e.g., 1-(2-hydroxyphenyl)ethan-1-one oxime)

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

-

Water (H₂O)

-

Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the o-hydroxy ketoxime (1.0 eq) and pyridine (2.6 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of thionyl chloride (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into cold water and acidify to a pH of approximately 3 with HCl.

-

If a precipitate forms, it can be filtered, washed with water, and dried.

-

Alternatively, extract the aqueous mixture with ethyl acetate.

-

Combine the organic extracts, wash with water, and dry over anhydrous MgSO₄.

-

Concentrate the solution under reduced pressure to yield the crude 3-chloro-1,2-benzisoxazole, which can be further purified by recrystallization.

Safety Note: Thionyl chloride is a corrosive and lachrymatory substance that reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Stage 2: Nucleophilic Aromatic Substitution with Piperazine

With the activated 3-chloro-1,2-benzisoxazole in hand, the final step is the introduction of the piperazine moiety.

This reaction follows a bimolecular addition-elimination mechanism. The nucleophilic nitrogen of piperazine attacks the electron-deficient carbon at the 3-position of the benzisoxazole ring. This forms a negatively charged intermediate, often referred to as a Meisenheimer complex, where the aromaticity of the benzene ring is temporarily disrupted.[2] The intermediate then expels the chloride leaving group, restoring aromaticity and yielding the final product. The presence of the electron-withdrawing isoxazole ring facilitates this nucleophilic attack.[2]

The following protocol provides a general method for the synthesis of the target compound.

Materials:

-

3-Chloro-1,2-benzisoxazole

-

Anhydrous piperazine

-

Ethanol or another suitable solvent

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (Na₂SO₄)

-

Water (H₂O)

Procedure:

-

In a sealed reaction vessel, combine 3-chloro-1,2-benzisoxazole (1.0 eq) and a molar excess of anhydrous piperazine (typically 1.2 to 10 eq).

-

Add a suitable solvent, such as ethanol.

-

Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C for a period of 20 to 36 hours. The reaction should be monitored by TLC or HPLC.

-

After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate and wash with water to remove excess piperazine and any inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield pure 3-(piperazin-1-yl)-1,2-benzisoxazole.

| Parameter | Condition 1 | Condition 2 |

| Solvent | Ethanol | None (neat) |

| Temperature | 80 °C | 120 °C |

| Duration | 36 hours | 20 hours |

| Piperazine excess | 1.2 equivalents | 10 equivalents |

| Reported Yield | ~85% | ~82% |

Alternative Synthetic Strategies

While the two-stage approach is dominant, other methods for constructing the 1,2-benzisoxazole ring system have been developed, which could be adapted for the synthesis of the target molecule.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. The synthesis of 3-amino-substituted 1,2-benzisoxazoles from 3-chloro-1,2-benzisoxazole can be significantly expedited using microwave heating, with reaction times often reduced to a few hours.[3] Similarly, the preparation of 3-chloro-1,2-benzisoxazoles from their 3-hydroxy counterparts can be achieved in high yields in a shorter time frame under microwave conditions.[3]

[3+2] Cycloaddition of Nitrile Oxides and Arynes

A more convergent approach involves the [3+2] cycloaddition of in situ generated nitrile oxides and arynes.[4] This method allows for the rapid construction of the benzisoxazole core and can tolerate a variety of functional groups, offering a versatile route to diverse 3-substituted benzisoxazoles.[4]

Synthesis from o-Hydroxybenzonitriles

An alternative pathway starts from 2-hydroxybenzonitriles, which can react with Grignard reagents or other nucleophiles in the presence of a mediating agent like triphenylphosphine to form 3-substituted 1,2-benzisoxazoles.[4]

Characterization Data

The identity and purity of 3-(piperazin-1-yl)-1,2-benzisoxazole should be confirmed by standard analytical techniques.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzisoxazole ring and the methylene protons of the piperazine ring. |

| ¹³C NMR | Resonances for the aromatic carbons and the carbons of the piperazine ring. |

| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight (C₁₁H₁₃N₃O, MW: 203.24 g/mol ). |

| Melting Point | A sharp melting point is indicative of high purity. |

Troubleshooting and Optimization

-

Low Yield in Stage 1: Incomplete conversion of the oxime or side reactions can lead to low yields. Ensure anhydrous conditions, as thionyl chloride reacts with water. The temperature of the reaction should be carefully controlled during the addition of thionyl chloride.

-

Incomplete Reaction in Stage 2: The nucleophilic substitution may be slow. Increasing the reaction temperature, extending the reaction time, or using a larger excess of piperazine can drive the reaction to completion. Microwave-assisted heating can also be beneficial.

-

Purification Challenges: The excess piperazine used in the coupling reaction can be difficult to remove. Thorough washing with water during the workup is crucial. If the product is basic, an acid-base extraction can be employed. Recrystallization from a suitable solvent system is often effective for final purification.

Conclusion

The synthesis of 3-(piperazin-1-yl)-1,2-benzisoxazole is a well-established process that is fundamental to the production of several important pharmaceuticals. The two-stage approach, involving the initial formation of 3-chloro-1,2-benzisoxazole followed by nucleophilic substitution with piperazine, remains the most practical and scalable method. By understanding the underlying reaction mechanisms and optimizing reaction conditions, researchers can efficiently produce this key intermediate in high yield and purity. The alternative synthetic strategies discussed provide valuable options for specific applications and the generation of diverse analogues for drug discovery programs.

References

- Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. (2015). International Journal of Institutional Pharmacy and Life Sciences, 5(5), 2249-6807.

- Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole. (2000). Google Patents. US6111105A.

- Method for synthesizing 3-chloro-1,2-benzo iso thiazole compounds. (2006). Google Patents. CN1850811A.

-

Synthesis of Benzisoxazoles. Organic Chemistry Portal. Available at: [Link]

- Smith, J. A., Le, G., Jones, E. D., & Deadman, J. (2010). Microwave-promoted Synthesis of 3-amino-substituted 1,2-benzisoxazoles. Future Medicinal Chemistry, 2(2), 215-224.

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. (2018). Available at: [Link]

- N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. (2022). Molbank, 2022(2), M1389.

- Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. (1986). Journal of Medicinal Chemistry, 29(3), 359-367.

- Process for preparation of 3 piperazinylbenzisothiazoles. (1999). Google Patents. US5861511A.

Sources

The Pharmacology of 1-(Benzisoxazol-3-yl)piperazine Derivatives: A Technical Guide to their Mechanism of Action

Abstract

The 1-(Benzisoxazol-3-yl)piperazine scaffold is a cornerstone in the development of modern atypical antipsychotics and other central nervous system (CNS) therapeutics. This technical guide provides an in-depth exploration of the core mechanism of action for this important class of compounds. Moving beyond a simple receptor list, we dissect the downstream signaling cascades, structure-activity relationships, and the critical experimental methodologies used to characterize their pharmacological profile. This document is intended for researchers, scientists, and drug development professionals seeking a detailed, mechanistically grounded understanding of how these molecules exert their effects at the molecular, cellular, and systemic levels. We will focus on the canonical multi-target engagement profile, centered on dopamine D2 and serotonin 5-HT2A receptors, which is fundamental to their therapeutic efficacy and side-effect profiles.

Introduction: The Rise of a Privileged Scaffold

The discovery and development of atypical antipsychotics revolutionized the treatment of schizophrenia and other psychotic disorders. A key chemical motif that emerged from this era is the 1-(benzisoxazol-3-yl)piperazine core. This structure is found in widely used medications such as risperidone and its active metabolite paliperidone, as well as other CNS agents.[1] The therapeutic success of these drugs stems from a sophisticated mechanism of action that deviates from first-generation "typical" antipsychotics.

Unlike typical antipsychotics, which primarily act as potent dopamine D2 receptor antagonists, the benzisoxazol-yl-piperazine derivatives exhibit a more complex, multi-target receptor binding profile.[2] The hallmark of this class is a combined, high-affinity antagonism of serotonin 5-HT2A receptors alongside a potent, but comparatively less affine, antagonism of dopamine D2 receptors.[3] This "serotonin-dopamine antagonist" profile is widely considered to be the foundation of their "atypical" properties, namely, improved efficacy against the negative symptoms of schizophrenia and a reduced propensity to cause extrapyramidal side effects (EPS).[4]

This guide will deconstruct this mechanism, starting from the primary molecular targets and their intracellular signaling sequelae, and then detailing the experimental workflows required to validate these interactions.

Core Mechanism of Action: A Multi-Receptor Symphony

The therapeutic action of 1-(benzisoxazol-3-yl)piperazine derivatives is not the result of interacting with a single target, but rather a coordinated modulation of several key neurotransmitter systems. The primary players in this interaction are the dopamine D2 and serotonin 5-HT2A receptors.

Dopamine D2 Receptor Antagonism: The Foundation of Antipsychotic Efficacy

The dopamine hypothesis of schizophrenia posits that hyperactivity in the mesolimbic dopamine pathway is responsible for the positive symptoms of psychosis.[5] All clinically effective antipsychotics, including the benzisoxazol-yl-piperazine class, block dopamine D2 receptors.[5]

-

Signaling Pathway: The D2 receptor is a G-protein coupled receptor (GPCR) that couples to the Gαi/o subunit. Upon activation by dopamine, this G-protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] Additionally, D2 receptor activation can trigger G-protein-independent signaling through β-arrestin 2, which acts as a scaffold for other signaling proteins like Akt and protein phosphatase 2A (PP2A).[6][7]

1-(Benzisoxazol-3-yl)piperazine derivatives act as antagonists at the D2 receptor. They bind to the receptor but do not activate it, thereby blocking the downstream signaling initiated by endogenous dopamine. This blockade in the mesolimbic pathway is believed to reduce the positive symptoms of schizophrenia.[5]

Caption: Dopamine D2 Receptor Signaling and Point of Antagonism.

Serotonin 5-HT2A Receptor Antagonism: The Key to Atypicality

The defining characteristic of atypical antipsychotics, including the benzisoxazol-yl-piperazine family, is their potent antagonism of the 5-HT2A receptor.[8] In fact, many of these compounds, such as risperidone, exhibit a significantly higher affinity for the 5-HT2A receptor than for the D2 receptor.[3]

-

Signaling Pathway: The 5-HT2A receptor is a Gq/G11-coupled GPCR. When activated by serotonin, it stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. DAG, along with this increased intracellular Ca2+, activates protein kinase C (PKC).[8]

Many atypical antipsychotics, including those with the benzisoxazol-yl-piperazine scaffold, act as inverse agonists at the 5-HT2A receptor. This means they not only block the action of serotonin but also reduce the receptor's basal, constitutive activity that occurs even in the absence of an agonist.[5] The antagonism of 5-HT2A receptors in the cortex is thought to indirectly increase dopamine release in the prefrontal cortex, which may help alleviate the negative and cognitive symptoms of schizophrenia.

Caption: General Experimental Workflow for Pharmacological Characterization.

Protocol: Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol describes a competitive binding assay to determine the Ki of a test compound for the human dopamine D2 receptor.

Objective: To quantify the binding affinity of a 1-(benzisoxazol-3-yl)piperazine derivative for the D2 receptor.

Materials:

-

Receptor Source: Membrane preparations from CHO or HEK293 cells stably expressing the human D2L receptor.

-

Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).

-

Non-specific Binding Control: Haloperidol (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Test Compound: 1-(Benzisoxazol-3-yl)piperazine derivative, serially diluted.

-

Filtration: 96-well glass fiber filter plates (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).

-

Scintillation Cocktail and a Microplate Scintillation Counter .

Step-by-Step Methodology:

-

Plate Setup: In a 96-well plate, add assay buffer to all wells.

-

Total Binding: To designated wells, add a known concentration of [³H]-Spiperone (e.g., 0.5 nM).

-

Non-specific Binding: To another set of wells, add [³H]-Spiperone and a high concentration of unlabeled haloperidol (10 µM) to saturate all specific binding sites.

-

Competitive Binding: To the remaining wells, add [³H]-Spiperone and varying concentrations of the test compound (e.g., from 0.1 nM to 10,000 nM).

-

Reaction Initiation: Add the cell membrane preparation (e.g., 10-20 µg of protein per well) to all wells to start the binding reaction.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Termination & Filtration: Rapidly filter the contents of the plate through the pre-soaked glass fiber filter plate using a vacuum harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor. [9]

-

Protocol: Calcium Flux Functional Assay for 5-HT2A Receptor Antagonism

This protocol measures the ability of a test compound to block serotonin-induced calcium release in cells expressing the 5-HT2A receptor.

Objective: To determine the functional potency (IC50) of a 1-(benzisoxazol-3-yl)piperazine derivative as a 5-HT2A antagonist.

Materials:

-

Cell Line: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

-

Calcium Indicator Dye: Fluo-4 AM or a similar cell-permeant calcium-sensitive dye.

-

Agonist: Serotonin (5-HT).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Test Compound: 1-(Benzisoxazol-3-yl)piperazine derivative, serially diluted.

-

Instrumentation: A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Step-by-Step Methodology:

-

Cell Plating: Seed the 5-HT2A-expressing cells into a 96-well or 384-well black-walled, clear-bottom plate and grow to near confluence.

-

Dye Loading: Prepare a loading solution of the calcium indicator dye in assay buffer. Remove the cell culture medium and add the dye loading solution to each well.

-

Incubation: Incubate the plate at 37°C for 60 minutes in the dark to allow the cells to take up the dye.

-

Compound Pre-incubation: Wash the cells with assay buffer to remove excess dye. Add varying concentrations of the test compound (or buffer for control wells) to the plate and incubate for 15-30 minutes.

-

Measurement: Place the cell plate into the fluorescence plate reader.

-

Baseline Reading: The instrument measures the baseline fluorescence for a short period (e.g., 10-20 seconds).

-

Agonist Injection: The instrument automatically injects a pre-determined concentration of serotonin (typically the EC80 concentration, which gives 80% of the maximal response) into the wells.

-

Post-injection Reading: The instrument continues to measure the fluorescence intensity kinetically for 1-2 minutes to capture the transient increase in intracellular calcium.

-

Data Analysis:

-

The response is measured as the peak fluorescence intensity minus the baseline fluorescence.

-

Plot the percentage of inhibition (relative to the serotonin-only control) against the log concentration of the test compound.

-

Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the agonist-induced response) from the resulting dose-response curve.

-

Conclusion

The 1-(benzisoxazol-3-yl)piperazine scaffold represents a triumph of modern medicinal chemistry, giving rise to a class of atypical antipsychotics with a nuanced and effective mechanism of action. Their clinical profile is inextricably linked to a dual antagonism of serotonin 5-HT2A and dopamine D2 receptors, with a characteristically higher affinity for the former. This multi-target engagement modulates complex downstream signaling cascades involving cAMP and intracellular calcium, ultimately recalibrating dysfunctional neuronal circuits implicated in psychosis. The robust in vitro and in vivo experimental methodologies outlined in this guide are essential tools for the continued exploration and refinement of this privileged chemical structure, paving the way for the development of next-generation CNS therapeutics with improved efficacy and safety profiles.

References

- Leysen, J. E., et al. (1994). Risperidone: a novel antipsychotic with balanced serotonin-dopamine antagonism, receptor binding profile, and pharmacology.

- Schotte, A., et al. (1996). Risperidone and 9-hydroxyrisperidone: a comparative study of their receptor binding profiles. Psychopharmacology (Berl), 124(1-2), 57-73.

- Richelson, E., & Souder, T. (2000). Binding of second-generation antipsychotics to human receptors: focus on olanzapine.

- Meltzer, H. Y., et al. (1989). Classification of typical and atypical antipsychotic drugs on the basis of dopamine D-1, D-2 and serotonin2 pKi values. Journal of Pharmacology and Experimental Therapeutics, 251(1), 238-246.

- Stahl, S. M. (2013). Stahl's Essential Psychopharmacology: Neuroscientific Basis and Practical Applications (4th ed.). Cambridge University Press.

- Arnt, J., & Skarsfeldt, T. (1998). Do novel antipsychotics have similar pharmacological characteristics? A review of the evidence. Neuropsychopharmacology, 18(2), 63-101.

- Kapur, S., & Seeman, P. (2001). Does fast dissociation from the dopamine d(2) receptor explain the action of atypical antipsychotics?: A new hypothesis.

- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108.

- Millan, M. J., et al. (2000). S18327 (1-[2-[4-(6-fluoro-1, 2-benzisoxazol-3-yl)piperid-1-yl]ethyl]3-phenyl imidazolin-2-one), a novel, potential antipsychotic displaying marked antagonist properties at alpha(1)- and alpha(2)-adrenergic receptors: I. Receptorial, neurochemical, and electrophysiological profile. Journal of Pharmacology and Experimental Therapeutics, 292(1), 38-53.

- Yevich, J. P., et al. (1986). Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. Journal of medicinal chemistry, 29(3), 359-369.

- Stockmeier, C. A., et al. (1993). Sertindole, a new atypical antipsychotic: in vitro and in vivo receptor binding profile. Journal of Pharmacology and Experimental Therapeutics, 266(3), 1374-1384.

- Roth, B. L., et al. (1992). Binding of typical and atypical antipsychotic agents to 5-hydroxytryptamine-6 and 5-hydroxytryptamine-7 receptors. Journal of Pharmacology and Experimental Therapeutics, 260(3), 1361-1365.

- Leysen, J. E., et al. (1988). Biochemical profile of risperidone, a new antipsychotic. Journal of Pharmacology and Experimental Therapeutics, 247(2), 661-670.

- Wadenberg, M. L. (2000). The conditioned avoidance response as an animal model of antipsychotic efficacy. Current protocols in pharmacology, Chapter 5, Unit 5.16.

- Gardner, J. P. (2000). Measurement of intracellular calcium. Methods in molecular biology (Clifton, N.J.), 114, 1-16.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Comparing the side effect profile of the atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Benzisothiazolylpiperazine derivatives as potential atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 6. Comparative Pharmacology of Risperidone and Paliperidone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Risperidone and 5-HT2A Receptor Antagonists Attenuate and Reverse Cocaine-Induced Hyperthermia in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic-Pharmacodynamic Modeling of the D2 and 5-HT2A Receptor Occupancy of Risperidone and Paliperidone in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn-links.lww.com [cdn-links.lww.com]

An In-depth Technical Guide to the Chemical Properties of 3-(Piperazin-1-yl)benzo[d]isoxazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of 3-(Piperazin-1-yl)benzo[d]isoxazole, a heterocyclic compound of interest in medicinal chemistry. Synthesizing available data with established principles of chemical synthesis and analysis, this document serves as a technical resource for professionals engaged in drug discovery and development.

Molecular Identity and Physicochemical Properties

3-(Piperazin-1-yl)benzo[d]isoxazole is a bicyclic heteroaromatic compound featuring a benzisoxazole core linked to a piperazine moiety at the 3-position. The presence of the ionizable piperazine ring is a key determinant of its physicochemical properties and subsequent biological behavior.

Core Structure and Key Features

The fundamental structure consists of a benzene ring fused to an isoxazole ring. The piperazine group, a saturated six-membered ring containing two nitrogen atoms, is attached to the carbon atom situated between the nitrogen and oxygen of the isoxazole ring. This substitution pattern is crucial for its chemical reactivity and potential interactions with biological targets.

A critical point of distinction is the difference between the target molecule, a benzo[d]isoxazole, and its sulfur-containing analog, benzo[d]isothiazole. The oxygen atom in the isoxazole ring imparts distinct electronic and conformational properties compared to the sulfur atom in the isothiazole ring, influencing factors such as bond angles, ring strain, and hydrogen bonding potential.

Physicochemical Data Summary

Quantitative data for 3-(Piperazin-1-yl)benzo[d]isoxazole is summarized below. It is important to note that while specific experimental data for this exact molecule is limited in publicly accessible literature, some properties can be reliably predicted based on its structure and data from closely related analogs.

| Property | Value | Source/Comment |

| Molecular Formula | C₁₁H₁₃N₃O | Confirmed by chemical suppliers.[1] |

| Molecular Weight | 203.24 g/mol | Calculated from the molecular formula.[1] |

| CAS Number | 87691-89-2 | Unique identifier for this specific chemical substance.[1] |

| Appearance | Predicted: White to off-white solid | Based on typical appearance of similar aromatic piperazine derivatives. |

| Predicted pKa | ~8.5 | The pKa of the piperazine ring is estimated based on known values for similar N-arylpiperazines. This value is critical for understanding its ionization state at physiological pH. |

| Predicted Solubility | Soluble in organic solvents (e.g., DMSO, Methanol), sparingly soluble in water. | The aromatic core confers lipophilicity, while the basic piperazine ring allows for salt formation to enhance aqueous solubility. |

| Storage Conditions | 2-8°C, sealed in a dry environment | Recommended for maintaining chemical stability and preventing degradation.[1] |

Synthesis and Purification

The synthesis of 3-(Piperazin-1-yl)benzo[d]isoxazole typically involves the formation of the benzisoxazole ring followed by the introduction of the piperazine moiety, or a convergent approach where the piperazine is part of one of the key precursors.

Retrosynthetic Analysis and Key Strategies

A common retrosynthetic approach would disconnect the C-N bond between the benzisoxazole core and the piperazine ring. This leads to a 3-substituted benzisoxazole with a suitable leaving group and piperazine itself.

Caption: Generalized workflow for the synthesis of the target compound.

Experimental Details:

-

To a solution of 3-chloro-1,2-benzisoxazole (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add an excess of piperazine (e.g., 3-5 eq).

-

The reaction mixture is heated to a temperature between 80-120°C and monitored by an appropriate chromatographic technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction is cooled to room temperature and partitioned between water and an organic solvent like ethyl acetate.

-

The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified, typically by column chromatography on silica gel or by recrystallization, to yield the pure 3-(Piperazin-1-yl)benzo[d]isoxazole.

Analytical Characterization

The structural confirmation and purity assessment of 3-(Piperazin-1-yl)benzo[d]isoxazole rely on a combination of spectroscopic and chromatographic methods.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR is expected to show distinct signals for the aromatic protons of the benzisoxazole ring system (typically in the range of 7.0-8.0 ppm). The protons on the piperazine ring will appear as multiplets in the upfield region (typically 3.0-4.0 ppm). The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR will show characteristic peaks for the aromatic carbons, including the quaternary carbons of the fused ring system, and the aliphatic carbons of the piperazine ring.

-

-

Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The expected [M+H]⁺ ion would be at m/z 204.1137.

-

Infrared (IR) Spectroscopy : The IR spectrum would likely display characteristic C-H stretching frequencies for the aromatic and aliphatic portions, C=N and C=C stretching vibrations from the benzisoxazole ring, and N-H stretching from the secondary amine in the piperazine ring.

Chromatographic Purity Assessment

-

High-Performance Liquid Chromatography (HPLC) : HPLC is the method of choice for determining the purity of the compound. [2]A reversed-phase column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile or methanol) is typically employed. Detection is commonly performed using a UV detector, monitoring at a wavelength where the benzisoxazole chromophore absorbs.

-

Thin-Layer Chromatography (TLC) : TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. The choice of the mobile phase will depend on the polarity of the compound.

Chemical Reactivity and Stability

The reactivity of 3-(Piperazin-1-yl)benzo[d]isoxazole is largely dictated by the functional groups present: the benzisoxazole core and the piperazine ring.

-

Basicity of the Piperazine Ring : The secondary amine in the piperazine ring is basic and will readily react with acids to form salts. This property is often exploited to improve the aqueous solubility and handling of the compound.

-

N-Functionalization of the Piperazine Ring : The secondary amine is also a nucleophile and can undergo various reactions, such as acylation, alkylation, and reductive amination, to introduce a wide range of substituents. This is a common strategy in medicinal chemistry to modulate the compound's properties.

-

Stability : The benzisoxazole ring is generally stable under neutral and basic conditions but can be susceptible to ring-opening under strong acidic conditions or in the presence of certain nucleophiles. The compound should be stored in a dry environment to prevent hydrolysis and away from strong oxidizing agents. [1]

Conclusion and Future Directions

3-(Piperazin-1-yl)benzo[d]isoxazole is a valuable heterocyclic scaffold for the development of novel chemical entities. Its chemical properties, particularly the reactivity of the piperazine ring, allow for extensive structural modifications. A thorough understanding of its synthesis, purification, and analytical characterization is essential for any research and development program involving this molecule. Future work should focus on obtaining detailed experimental data for its physicochemical properties and exploring its potential applications in various fields of chemistry and pharmacology.

References

- Palermo, M. G., et al. A convenient one pot synthesis of 3-amino 1,2-benzisoxazole derivatives.

- Gaudreault, F., et al. Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2021.

Sources

The Multifaceted Biological Activities of the 3-Piperazin-1-YL-1,2-benzisoxazole Scaffold: A Technical Guide for Drug Discovery Professionals

Abstract

The 3-piperazin-1-yl-1,2-benzisoxazole core is a privileged scaffold in medicinal chemistry, forming the foundation of several clinically successful drugs. This technical guide provides an in-depth exploration of the biological activities associated with this chemical motif, with a primary focus on its well-established role in the development of atypical antipsychotics. We will delve into the key structure-activity relationships (SAR), the underlying mechanisms of action at the molecular level, and detailed experimental protocols for the evaluation of these compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics targeting the central nervous system and beyond.

Introduction: The Rise of a Versatile Pharmacophore

The 1,2-benzisoxazole ring system, particularly when substituted at the 3-position with a piperazine moiety, has emerged as a cornerstone in the design of psychoactive agents. This scaffold is the key structural feature of several atypical antipsychotic drugs, including risperidone, paliperidone, and iloperidone.[1][2] The clinical success of these agents has spurred extensive research into the broader therapeutic potential of this chemical class. Beyond its profound impact on the management of schizophrenia and bipolar disorder, derivatives of 3-piperazin-1-yl-1,2-benzisoxazole have demonstrated a wide spectrum of biological activities, including anxiolytic, antidepressant, anticonvulsant, anticancer, and antimicrobial effects.[1][3] This guide will dissect the molecular pharmacology that underpins these diverse activities, providing a comprehensive resource for the rational design and evaluation of novel compounds based on this versatile scaffold.

The Primary Biological Target: Atypical Antipsychotic Activity

The hallmark biological activity of 3-piperazin-1-yl-1,2-benzisoxazole derivatives is their atypical antipsychotic profile. This is primarily attributed to their potent antagonism of two key neurotransmitter receptors in the central nervous system: the dopamine D2 receptor and the serotonin 2A (5-HT2A) receptor.[4][5] The "atypical" nature of these antipsychotics, characterized by a lower incidence of extrapyramidal side effects compared to older "typical" agents, is largely credited to a higher affinity for the 5-HT2A receptor relative to the D2 receptor.[5]

Mechanism of Action: The D2/5-HT2A Receptor Antagonism Hypothesis

The therapeutic efficacy of these compounds in treating the positive symptoms of schizophrenia (e.g., hallucinations, delusions) is linked to their blockade of D2 receptors in the mesolimbic pathway. Simultaneously, their potent 5-HT2A receptor antagonism in the mesocortical pathway is thought to contribute to their efficacy against the negative and cognitive symptoms of the disorder, and to mitigate the motor side effects associated with D2 blockade in the nigrostriatal pathway.[4][5]

Structure-Activity Relationships (SAR) for D2 and 5-HT2A Receptor Affinity

The affinity of 3-piperazin-1-yl-1,2-benzisoxazole derivatives for D2 and 5-HT2A receptors can be significantly modulated by substitutions on both the benzisoxazole ring and the piperazine moiety.

-

Benzisoxazole Ring Substitutions: Halogen substitution, particularly fluorine at the 6-position of the benzisoxazole ring, is a common feature in many potent antipsychotic derivatives, including risperidone and paliperidone.[6] This substitution is believed to enhance binding affinity and improve the overall pharmacokinetic profile of the molecule.

-

Piperazine Ring Substitutions: The nature of the substituent on the N4-position of the piperazine ring is a critical determinant of biological activity. A wide variety of moieties, including alkyl, aryl, and complex heterocyclic systems, have been explored.[3] The choice of this substituent profoundly influences the compound's affinity and selectivity for various receptors.

In Vitro Evaluation of Biological Activity

The initial characterization of novel 3-piperazin-1-yl-1,2-benzisoxazole derivatives typically involves a battery of in vitro assays to determine their affinity and functional activity at key molecular targets.

Receptor Binding Assays

Competitive radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. These assays measure the ability of a compound to displace a known radiolabeled ligand from its receptor. The affinity is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Table 1: Representative Binding Affinities (Ki, nM) of Arylpiperazine Derivatives at D2 and 5-HT2A Receptors

| Compound | D2 Ki (nM) | 5-HT2A Ki (nM) | Reference |

| Risperidone | 3.1 | 0.16 | [7] |

| Paliperidone | 4.8 | 0.29 | [7] |

| Iloperidone | 6.2 | 5.6 | [4] |

| Compound 11b | - | 1.8 | [7] |

| Compound 26c | <100 | - | [7] |

| Compound 6 | 7.93 (pKi) | 6.76 (pKi) | [8] |

Note: pKi values from reference[8] have been included for comparative purposes.

Detailed Protocol: Dopamine D2 Receptor Binding Assay

This protocol outlines a standard procedure for determining the binding affinity of test compounds for the human dopamine D2 receptor.

Materials:

-

HEK-293 cells stably expressing the human D2 receptor.

-

[3H]Spiperone (radioligand).[7]

-

Haloperidol (non-specific binding control).

-

Test compounds.

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Scintillation cocktail.

-

Microplates and filtration apparatus.

-

Scintillation counter.

Procedure:

-

Prepare cell membranes from HEK-293 cells expressing the D2 receptor.

-

In a microplate, add the cell membranes, [3H]Spiperone at a concentration near its Kd, and varying concentrations of the test compound.

-

For the determination of non-specific binding, add a high concentration of haloperidol.

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the Ki values using the Cheng-Prusoff equation.

Functional Assays

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.

-

D2 Receptor Functional Assay: The D2 receptor is coupled to a Gi/o protein, and its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[9][10] Functional antagonism can be assessed by measuring the ability of a test compound to block the agonist-induced inhibition of cAMP production.

-

5-HT2A Receptor Functional Assay: The 5-HT2A receptor is coupled to a Gq/11 protein, and its activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels. Functional antagonism can be measured by the compound's ability to inhibit the agonist-induced calcium mobilization.[4]

In Vivo Assessment of Biological Activity

Following promising in vitro results, candidate compounds are advanced to in vivo studies to evaluate their efficacy and potential side effects in animal models.

Models of Antipsychotic-like Activity

-

Amphetamine- or Phencyclidine (PCP)-Induced Hyperlocomotion: Amphetamine and PCP are psychostimulants that induce hyperlocomotor activity in rodents, which is considered a model for the positive symptoms of schizophrenia.[4] The ability of a test compound to attenuate this hyperlocomotion is indicative of antipsychotic-like potential.

-

Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: PPI is a measure of sensorimotor gating, a process that is deficient in schizophrenic patients. The ability of a compound to restore PPI deficits induced by psychostimulants is another indicator of antipsychotic-like activity.

Models of Anxiolytic- and Antidepressant-like Activity

Given the frequent comorbidity of anxiety and depression with psychotic disorders, and the broader therapeutic potential of the 3-piperazin-1-yl-1,2-benzisoxazole scaffold, compounds are often evaluated in models of anxiety and depression.

-

Elevated Plus Maze (EPM): This test is widely used to assess anxiolytic-like effects. An increase in the time spent in the open arms of the maze is indicative of reduced anxiety.

-

Forced Swim Test (FST): In this model of antidepressant activity, a decrease in the immobility time of rodents placed in a container of water suggests an antidepressant-like effect.

Signaling Pathways: A Visual Guide

To better understand the molecular mechanisms underlying the biological activities of 3-piperazin-1-yl-1,2-benzisoxazole derivatives, it is essential to visualize the downstream signaling cascades of their primary targets.

Dopamine D2 Receptor Signaling Pathway

The D2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway.[9][10]

Caption: Dopamine D2 Receptor Gi/o-Coupled Signaling Pathway.

Serotonin 5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a GPCR that predominantly signals through the Gq/11 pathway.

Caption: Serotonin 5-HT2A Receptor Gq/11-Coupled Signaling Pathway.

Broader Therapeutic Horizons

While the antipsychotic activity of the 3-piperazin-1-yl-1,2-benzisoxazole scaffold is its most prominent feature, ongoing research continues to unveil a wider range of pharmacological effects. The modulation of various other receptors and enzymes by derivatives of this class opens up possibilities for the treatment of a diverse array of disorders. For instance, the reported acetylcholinesterase inhibitory activity of some derivatives suggests potential applications in Alzheimer's disease.[1] Furthermore, the observed anticancer and antimicrobial activities highlight the versatility of this scaffold and warrant further investigation.[1]

Conclusion and Future Perspectives

The 3-piperazin-1-yl-1,2-benzisoxazole scaffold has proven to be an exceptionally fruitful starting point for the development of CNS-active drugs. Its success is rooted in a favorable combination of physicochemical properties and the ability to potently and selectively modulate key neurotransmitter systems. The continued exploration of structure-activity relationships, coupled with a deeper understanding of the nuanced pharmacology of D2 and 5-HT2A receptors, will undoubtedly lead to the discovery of novel therapeutics with improved efficacy and safety profiles. The future of drug discovery with this remarkable scaffold lies in harnessing its inherent versatility to address a wider range of unmet medical needs, from neurodegenerative diseases to infectious and proliferative disorders.

References

- Strupczewski, J. T., Bordeau, K. J., Chiang, Y., Glamkowski, E. J., Conway, P. G., Corbett, R., Hartman, H. B., Szewczak, M. R., Wilmot, C. A., & Helsley, G. C. (1995). 3-[[(Aryloxy)alkyl]piperidinyl]-1,2-benzisoxazoles as D2/5-HT2 antagonists with potential atypical antipsychotic activity. Journal of Medicinal Chemistry, 38(7), 1119–1131.

- Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. (2015). International Journal of ChemTech Research, 8(6), 449-458.

-

Schematic diagram showing the major 5-HT receptors signalling pathways. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

- Identifying the In Vivo Cellular Correlates of Antipsychotic Drugs. (2017). Frontiers in Neuroscience, 11, 526.

-

5-HT2A receptor. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

- Anti-depressant and anxiolytic like behaviors in PKCI/HINT1 knockout mice associated with elevated plasma corticosterone level. (2012). PLoS ONE, 7(9), e44900.

-

Dopamine receptor D2. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

-

Dopamine receptor. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

-

5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. (n.d.). Eurofins Discovery. Retrieved January 21, 2026, from [Link]

- Anxiolytic-Like Effects of Antidepressants After Acute Administration in a Four-Plate Test in Mice. (2002). Pharmacology Biochemistry and Behavior, 73(3), 643-649.

- The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (2021). Current Drug Targets, 22(13), 1500-1517.

- In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. (2021). Molecules, 26(8), 2147.

-

Screening models of anti psychotic drugs-converted. (n.d.). Slideshare. Retrieved January 21, 2026, from [Link]

- Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. (2023). Pharmacological Research, 194, 106839.

-

Schematic diagram of the dopamine receptor complex signaling cascade. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Schematic representations of signaling pathways from 5-HT receptors to the MAPK system. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

- Gi/o protein-coupled receptors in dopamine neurons inhibit the sodium leak channel NALCN. (2018). eLife, 7, e40984.

- Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. (2021). Journal of Medicinal Chemistry, 64(13), 9138–9160.

- New arylpiperazine derivatives with high affinity for alpha1A, D2 and 5-HT2A receptors. (2003). Bioorganic & Medicinal Chemistry Letters, 13(2), 175-178.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]

- 7. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

The Discovery of 3-Piperazin-1-yl-1,2-benzisoxazole Derivatives: A Technical Guide for Drug Development Professionals

Introduction: The Privileged Benzisoxazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referred to as "privileged structures" due to their ability to interact with a variety of biological targets. The 1,2-benzisoxazole scaffold is a prime example of such a privileged structure, demonstrating a remarkable versatility that has led to its incorporation into drugs targeting a wide array of therapeutic areas, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents.[1][2] This guide focuses on a specific and highly impactful class of these compounds: the 3-piperazin-1-yl-1,2-benzisoxazole derivatives, which have culminated in the development of highly successful atypical antipsychotic drugs.

The journey of these derivatives from conceptualization to clinical application is a compelling case study in modern drug discovery. It showcases the iterative process of chemical synthesis, biological evaluation, and structure-activity relationship (SAR) optimization. This guide will provide an in-depth exploration of the core scientific principles and methodologies that have driven the discovery and development of these critical therapeutic agents.

The Genesis of Atypical Antipsychotics: A Shift in Paradigm

Traditional antipsychotic medications, while effective in treating the positive symptoms of schizophrenia (e.g., hallucinations, delusions), often come with debilitating extrapyramidal symptoms (EPS), such as parkinsonism and tardive dyskinesia.[3] This is primarily attributed to their strong antagonism of the dopamine D2 receptors in the nigrostriatal pathway of the brain. The quest for safer and more effective treatments led to the development of "atypical" antipsychotics. A key hypothesis that emerged was that a combined antagonism of dopamine D2 and serotonin 5-HT2A receptors could achieve a potent antipsychotic effect with a reduced propensity for EPS.[3] This dual-receptor antagonism became a guiding principle in the design of new antipsychotic drug candidates.

The 3-piperazin-1-yl-1,2-benzisoxazole scaffold emerged as a promising foundation for achieving this desired pharmacological profile. The benzisoxazole moiety itself provides a rigid, aromatic core that can be appropriately substituted to modulate physicochemical properties and receptor interactions. The piperazine linker offers a versatile point of attachment for various substituents, allowing for fine-tuning of the molecule's affinity for different receptors.

General Synthesis Strategies for 3-Piperazin-1-yl-1,2-benzisoxazole Derivatives

The construction of the 3-piperazin-1-yl-1,2-benzisoxazole core generally involves a multi-step synthetic sequence. A common and versatile approach begins with the formation of the benzisoxazole ring system, followed by the introduction of the piperazine moiety.

Protocol 1: Synthesis of the Benzisoxazole Core via Oxime Cyclization

A widely employed method for the synthesis of 1,2-benzisoxazoles involves the base-catalyzed cyclization of an ortho-hydroxy ketoxime.[4] This protocol outlines a general procedure:

-

Acetophenone Selection: Begin with a suitably substituted 2-hydroxyacetophenone. The substituents on the phenyl ring will ultimately be present on the benzisoxazole core and are crucial for modulating biological activity. For example, a fluorine atom at the 6-position of the final benzisoxazole has been shown to enhance neuroleptic activity.[5]

-

Oximation: React the 2-hydroxyacetophenone with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide or pyridine) to form the corresponding oxime. This reaction is typically carried out in an alcoholic solvent and may require heating.

-

Cyclization: The resulting 2-hydroxyacetophenone oxime is then subjected to cyclization. This can be achieved through various methods, including treatment with a dehydrating agent like polyphosphoric acid or by using a base to facilitate intramolecular nucleophilic attack of the hydroxyl group onto the oxime nitrogen, followed by elimination of water.

-

Halogenation of the 3-Methyl Group: The 3-methyl-1,2-benzisoxazole formed is then halogenated, typically at the methyl group, using a reagent such as N-bromosuccinimide (NBS) to yield 3-(bromomethyl)-1,2-benzisoxazole. This creates a reactive electrophilic site for the subsequent introduction of the piperazine nucleophile.

Protocol 2: Introduction of the Piperazine Moiety

-

Nucleophilic Substitution: The 3-(bromomethyl)-1,2-benzisoxazole is reacted with a large excess of piperazine. This nucleophilic substitution reaction results in the formation of 3-(piperazin-1-ylmethyl)-1,2-benzisoxazole. The use of excess piperazine helps to minimize the formation of bis-alkylated byproducts.

-

Alternative Linker Strategies: It is important to note that variations in the linker between the benzisoxazole and piperazine rings exist. For instance, a common structural motif in potent antipsychotics involves a 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazole linkage.[5] The synthesis of these analogs involves different starting materials and synthetic routes.

Visualizing the Synthetic Pathway

Caption: General synthetic scheme for 3-piperazin-1-yl-1,2-benzisoxazole derivatives.

Structure-Activity Relationship (SAR) Studies: Decoding the Molecular Architecture of Activity

The therapeutic success of 3-piperazin-1-yl-1,2-benzisoxazole derivatives is a direct result of extensive SAR studies. These investigations have systematically explored how modifications to different parts of the molecule impact its pharmacological properties.

Key Structural Regions for Optimization:

-

The Benzisoxazole Ring: Substituents on the benzisoxazole ring have a profound effect on activity. A fluorine atom at the 6-position has been consistently shown to maximize neuroleptic potency.[5] The presence of electron-withdrawing groups on the benzisoxazole ring generally enhances antimicrobial and antiproliferative activities in other classes of benzisoxazole derivatives.[1][6]

-

The Piperazine/Piperidine Linker: The nature of the heterocyclic linker is critical. While piperazine is a common motif, many potent antipsychotics, such as risperidone and paliperidone, feature a 3-(piperidin-4-yl)-1,2-benzisoxazole core.[3]

-

The N-Substituent on the Piperazine/Piperidine Ring: This is a key area for diversification and optimization. The introduction of various aryl, heteroaryl, and alkyl groups at this position dramatically influences receptor binding affinities and the overall pharmacological profile. For instance, the presence of a (1,3-dihydro-2-oxo-2H-benzimidazol-1-yl)propyl group was found to impart maximum potency in a series of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles.[5]

| Derivative | Key Structural Feature | Primary Pharmacological Effect | Reference |

| Risperidone | 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole core | Atypical antipsychotic | [3][7] |

| Paliperidone | 9-hydroxyrisperidone (active metabolite) | Atypical antipsychotic | [3][7][8] |

| Iloperidone | Benzisoxazole derivative | Atypical antipsychotic | [3] |

| BMY 13859-1 | (1,2-benzisothiazol-3-yl)piperazine derivative | Potential antipsychotic | [9] |

Pharmacological Profile and Mechanism of Action

The primary mechanism of action for the antipsychotic effects of 3-piperazin-1-yl-1,2-benzisoxazole derivatives is their potent antagonism of both dopamine D2 and serotonin 5-HT2A receptors.[3]

-

Dopamine D2 Receptor Antagonism: Blockade of D2 receptors in the mesolimbic pathway is believed to be responsible for alleviating the positive symptoms of schizophrenia.

-

Serotonin 5-HT2A Receptor Antagonism: High affinity for 5-HT2A receptors is a hallmark of atypical antipsychotics. This action is thought to contribute to a lower incidence of EPS and may also help to improve negative and cognitive symptoms.[3] The 5-HT2A/D2 binding ratio is often considered a predictor of "atypicality," with a higher ratio suggesting a more favorable side-effect profile.[8]

Beyond D2 and 5-HT2A receptors, many of these derivatives also exhibit affinity for other receptors, including:

-

α1 and α2-adrenergic receptors: Antagonism at these receptors can contribute to side effects such as orthostatic hypotension.[3]

-

Histamine H1 receptors: Blockade of H1 receptors is associated with sedation and weight gain.

The nuanced interplay of these receptor interactions defines the overall therapeutic and side-effect profile of each specific drug.

Visualizing the Mechanism of Action

Sources

- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijpsr.info [ijpsr.info]

- 4. e-journals.in [e-journals.in]

- 5. Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Comparative Pharmacology of Risperidone and Paliperidone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Elucidation of 3-(Piperazin-1-yl)-1,2-benzisoxazole: A Technical Guide for Drug Development Professionals

Introduction

3-(Piperazin-1-yl)-1,2-benzisoxazole (CAS No. 87691-89-2) is a heterocyclic compound of significant interest in medicinal chemistry.[1][2] Its core structure, featuring a benzisoxazole moiety linked to a piperazine ring, is a recognized pharmacophore present in a variety of biologically active molecules, including antipsychotic agents.[3] The 1,2-benzisoxazole scaffold itself is known to impart a range of pharmacological activities, such as analgesic, anticonvulsant, and anticancer properties.[3][4] As with any compound intended for pharmaceutical development, unambiguous structural confirmation and purity assessment are paramount. This is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This technical guide provides an in-depth analysis of the spectroscopic data for 3-(Piperazin-1-yl)-1,2-benzisoxazole. It is designed for researchers, scientists, and drug development professionals, offering not only the spectral data but also the underlying rationale for the experimental methodologies and data interpretation. The information presented herein is crucial for quality control, regulatory submissions, and further derivatization studies.

Molecular Structure and Key Spectroscopic Features

The molecular structure of 3-(Piperazin-1-yl)-1,2-benzisoxazole, with the chemical formula C₁₁H₁₃N₃O and a molecular weight of 203.24 g/mol , dictates its expected spectroscopic characteristics.[1][5] The key structural components to be identified are:

-

The Benzisoxazole Ring System: A bicyclic aromatic system that will give rise to signals in the aromatic region of the NMR spectrum and characteristic vibrations in the IR spectrum.

-

The Piperazine Ring: A saturated heterocyclic amine that will exhibit aliphatic signals in the NMR spectrum. The symmetry of the piperazine ring and the presence of the N-H proton are key features to be observed.

-

The C-N and C-O Bonds: These will have characteristic IR absorptions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-(Piperazin-1-yl)-1,2-benzisoxazole, both ¹H and ¹³C NMR are essential for complete structural verification.

Experimental Protocol: NMR Analysis

A standardized protocol for acquiring high-quality NMR data is critical for reproducibility and accurate interpretation.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified 3-(Piperazin-1-yl)-1,2-benzisoxazole.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like the N-H of the piperazine ring.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Acquisition:

-

Utilize a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, to achieve good signal dispersion.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

-

Further 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to confirm proton-proton and proton-carbon correlations, respectively.

-

Caption: Workflow for NMR Spectroscopic Analysis.

¹H NMR Data and Interpretation

The following table summarizes the expected ¹H NMR spectral data for 3-(Piperazin-1-yl)-1,2-benzisoxazole. The interpretation is based on the analysis of structurally similar compounds, particularly its sulfur isostere, 3-(1-Piperazinyl)-1,2-benzisothiazole.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.7 - 7.9 | m | 2H | Ar-H | Protons on the aromatic benzisoxazole ring, likely in the downfield region due to the electron-withdrawing nature of the heterocyclic system. |

| ~7.3 - 7.6 | m | 2H | Ar-H | Remaining protons on the aromatic benzisoxazole ring. |

| ~3.6 - 3.8 | t | 4H | -N-CH₂- (Piperazine) | Protons on the piperazine ring adjacent to the benzisoxazole moiety. |

| ~3.0 - 3.2 | t | 4H | -N-CH₂- (Piperazine) | Protons on the piperazine ring adjacent to the N-H group. |

| ~1.9 - 2.1 | s (broad) | 1H | N-H (Piperazine) | The exchangeable proton of the secondary amine in the piperazine ring. Its chemical shift can be variable and the peak may be broad. |

¹³C NMR Data and Interpretation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The expected chemical shifts are presented below.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 - 170 | C=N (Benzisoxazole, C3) | The carbon atom of the imine-like functionality in the isoxazole ring, typically found at a low field. |

| ~160 - 165 | C-O (Benzisoxazole, C7a) | The aromatic carbon atom attached to the oxygen of the isoxazole ring. |

| ~110 - 135 | Ar-C (Benzisoxazole) | Aromatic carbons of the benzene ring portion of the benzisoxazole system. |

| ~120 - 125 | Ar-C (Benzisoxazole, C3a) | The bridgehead carbon of the benzisoxazole ring. |

| ~48 - 52 | -N-CH₂- (Piperazine) | Carbon atoms of the piperazine ring adjacent to the benzisoxazole moiety. |

| ~44 - 47 | -N-CH₂- (Piperazine) | Carbon atoms of the piperazine ring adjacent to the N-H group. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: IR Analysis

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often preferred due to its simplicity and minimal sample preparation. A small amount of the solid compound is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Instrumentation and Acquisition: An FTIR (Fourier-Transform Infrared) spectrometer is used to acquire the spectrum. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first. The sample is then scanned, typically over the range of 4000-400 cm⁻¹.

Caption: Workflow for IR Spectroscopic Analysis.

IR Data and Interpretation

The following table outlines the expected characteristic absorption bands for 3-(Piperazin-1-yl)-1,2-benzisoxazole.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3300 - 3400 | Medium, broad | N-H stretch | Characteristic of the secondary amine in the piperazine ring. |

| ~3050 - 3100 | Weak to medium | Aromatic C-H stretch | Vibrations of the C-H bonds on the benzisoxazole ring. |

| ~2800 - 3000 | Medium | Aliphatic C-H stretch | Vibrations of the C-H bonds in the piperazine ring. |

| ~1610 - 1640 | Medium to strong | C=N stretch | Characteristic of the isoxazole ring. |

| ~1450 - 1580 | Medium to strong | Aromatic C=C stretch | Skeletal vibrations of the benzene ring. |

| ~1200 - 1300 | Strong | C-N stretch | Stretching vibration of the bond between the piperazine nitrogen and the benzisoxazole ring. |

| ~1000 - 1100 | Strong | C-O stretch | Characteristic of the isoxazole ring ether linkage. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Experimental Protocol: MS Analysis

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

-

Instrumentation and Acquisition:

-

Electrospray Ionization (ESI) is a common and suitable technique for this type of molecule, as it is a soft ionization method that typically produces a prominent protonated molecular ion [M+H]⁺.

-

The sample solution is introduced into the mass spectrometer.

-

The mass spectrum is recorded, typically in positive ion mode.

-

For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed on the [M+H]⁺ ion to induce fragmentation and analyze the resulting daughter ions.

-

Caption: Workflow for Mass Spectrometric Analysis.

MS Data and Interpretation

-

Molecular Ion: For 3-(Piperazin-1-yl)-1,2-benzisoxazole (C₁₁H₁₃N₃O), the expected exact mass is 203.1059 g/mol . In ESI-MS, the most prominent peak is expected to be the protonated molecular ion [M+H]⁺ at an m/z of approximately 204.1137.

-

Plausible Fragmentation Pattern: Tandem MS (MS/MS) of the m/z 204 ion would likely show fragmentation of the piperazine ring as a primary pathway. Cleavage of the piperazine ring could lead to the loss of ethyleneimine (C₂H₄N) or other neutral fragments. Another likely fragmentation would involve the cleavage of the bond between the piperazine ring and the benzisoxazole moiety.

Conclusion

The comprehensive spectroscopic analysis of 3-(Piperazin-1-yl)-1,2-benzisoxazole using NMR, IR, and MS provides a complete and unambiguous confirmation of its chemical structure. The data presented in this guide serve as a benchmark for researchers and drug development professionals working with this compound and its derivatives. Adherence to the outlined experimental protocols will ensure the generation of high-quality, reproducible data, which is essential for advancing a compound through the drug development pipeline. The synergistic use of these spectroscopic techniques forms a self-validating system for the rigorous characterization of this important pharmaceutical building block.

References

-

MDPI. (2022). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Molbank, 2022(2), M1389. Available at: [Link]

-

PubChem. (n.d.). 3-(1-Piperazinyl)-1,2-benzisothiazole. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (n.d.). Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole.

-

ResearchGate. (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. International Journal of ChemTech Research, 8(6), 526-541. Available at: [Link]

-

National Center for Biotechnology Information. (2025). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][4][5]Thiazin-4-One Derivatives. Molecules, 30(10), 2134. Available at: [Link]

-

MDPI. (2023). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules, 28(18), 6681. Available at: [Link]

-

Pharmaffiliates. (n.d.). Ziprasidone Hydrochloride - Impurity A. Available at: [Link]

-

CAS Common Chemistry. (n.d.). 3-(1-Piperazinyl)-1,2-benzisothiazole. American Chemical Society. Available at: [Link]

-

Revue Roumaine de Chimie. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 461-468. Available at: [Link]

-

ACS Publications. (1983). Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. Journal of Medicinal Chemistry, 26(4), 570-574. Available at: [Link]

Sources

- 1. 3-(Piperazin-1-yl)-1,2-benzisoxazole (>90%) | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. e-journals.in [e-journals.in]

- 4. mdpi.com [mdpi.com]

- 5. 3-(Piperazin-1-yl)-1,2-benzisoxazole, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

In-Vitro Characterization of 3-Piperazin-1-YL-1,2-Benzisoxazole Derivatives: A Technical Guide for Preclinical Drug Discovery

Introduction: The Privileged Scaffold of 3-Piperazin-1-YL-1,2-Benzisoxazole in Neuropharmacology

The 3-piperazin-1-yl-1,2-benzisoxazole core is a cornerstone in the development of modern therapeutics targeting the central nervous system (CNS). This "privileged scaffold" is the foundation for several successful atypical antipsychotic drugs, including risperidone and iloperidone. Its significance lies in the unique combination of the benzisoxazole and piperazine moieties, which allows for high-affinity interactions with key neurotransmitter receptors implicated in the pathophysiology of schizophrenia and other neuropsychiatric disorders.

This technical guide provides an in-depth exploration of the essential in-vitro assays required to characterize novel derivatives of 3-piperazin-1-yl-1,2-benzisoxazole. As drug development professionals, our goal is not merely to generate data, but to build a comprehensive pharmacological profile that informs on-target potency, functional activity, metabolic fate, and potential liabilities. This document will detail the methodologies for these critical assays, elucidate the scientific rationale behind experimental choices, and provide a framework for interpreting the resulting data to guide lead optimization efforts.

I. Primary Pharmacodynamic Evaluation: Unraveling Receptor Interactions

The therapeutic efficacy of atypical antipsychotics is primarily attributed to their potent antagonism of dopamine D2 and serotonin 5-HT2A receptors. Therefore, the initial in-vitro characterization of novel 3-piperazin-1-yl-1,2-benzisoxazole derivatives focuses on quantifying their binding affinity and functional activity at these key targets.

A. Receptor Binding Assays: Quantifying Affinity

Receptor binding assays are a fundamental tool to determine the affinity of a test compound for a specific receptor. This is typically achieved through competitive binding studies where the test compound's ability to displace a radiolabeled ligand of known affinity is measured. The resulting data is used to calculate the inhibition constant (Ki), a measure of the compound's binding affinity. A lower Ki value signifies a higher binding affinity.